(S)-4',7-DIMETHYL EQUOL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFGWWADOSNMX-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)OC)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654286 | |
| Record name | (3S)-7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-56-3 | |
| Record name | (3S)-7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biotransformation Pathways of S 4 ,7 Dimethyl Equol
Microbial Origin and Enzymatic Mechanisms of Production
The transformation of daidzein (B1669772) into (S)-equol is an exclusively microbial process that occurs in the distal region of the small intestine and colon. nih.gov This bioconversion is a multi-step process involving several key enzymatic reactions catalyzed by specific gut bacteria.
Role of Gut Microbiota in Daidzein Conversion to (S)-Equol and its Dimethylated Analogues
The gut microbiota plays a pivotal role in the conversion of the dietary isoflavone (B191592) daidzein into (S)-equol. nih.gov Daidzein, found primarily in soy products, undergoes a series of reduction reactions orchestrated by the enzymatic machinery of specific intestinal bacteria to form (S)-equol. mdpi.com It is important to note that only the S-(-)equol enantiomer is produced through this bacterial conversion, not the R-(+)equol form. nih.govmdpi.com The ability to produce equol (B1671563) varies significantly among individuals, with studies indicating that approximately 30-50% of the Western population and 50-60% of the Asian population possess the necessary gut bacteria for this conversion. nih.gov This disparity has led to research into the factors that influence the composition of the gut microbiome and its capacity for equol production. While the primary focus of research has been on the production of (S)-equol, the potential for further methylation to dimethylated analogues by microbial enzymes exists within the broader context of isoflavone metabolism in the gut.
The conversion process is not carried out by a single bacterium but often involves the synergistic action of different microbial species. nih.gov Some bacteria are capable of converting daidzein to an intermediate, dihydrodaidzein (B191008), while others are responsible for the subsequent conversion of dihydrodaidzein to (S)-equol. nih.gov
Identification and Characterization of Key Microbial Species and Associated Enzymatic Systems
Several bacterial species capable of producing (S)-equol from daidzein have been isolated from human feces and are primarily anaerobic. nih.gov Many of these microorganisms belong to the Coriobacteriaceae family. nih.gov
Identified (S)-Equol-Producing Bacteria:
| Bacterial Species | Precursor Metabolized | Product |
| Adlercreutzia equolifaciens | Daidzein | (S)-Equol |
| Asaccharobacter celatus | Daidzein | (S)-Equol |
| Slackia isoflavoniconvertens | Daidzein | (S)-Equol |
| Slackia equolifaciens | Daidzein | (S)-Equol |
| Eggerthella sp. YY7918 | Daidzein | (S)-Equol |
| Lactococcus garvieae | Daidzein | (S)-Equol |
The enzymatic pathway for the conversion of daidzein to (S)-equol involves a sequence of reduction reactions. mdpi.com The key enzymes identified in this pathway are:
Daidzein Reductase (DZNR): This enzyme catalyzes the initial reduction of daidzein to dihydrodaidzein. researchgate.net
Dihydrodaidzein Racemase (DDRC): This enzyme is crucial for the conversion of (R)-dihydrodaidzein to (S)-dihydrodaidzein, the specific substrate for the next step. researchgate.net
Dihydrodaidzein Reductase (DHDR): This enzyme reduces (S)-dihydrodaidzein to tetrahydrodaidzein. researchgate.net
Tetrahydrodaidzein Reductase (THDR): This final enzyme in the pathway converts tetrahydrodaidzein to (S)-equol. researchgate.net
These enzymes, particularly THDR, are known to be sensitive to oxygen, which underscores the anaerobic nature of the gut environment required for (S)-equol production. researchgate.net
Factors Influencing Bioconversion Efficiency in in vitro and ex vivo Models
The efficiency of daidzein to (S)-equol bioconversion is influenced by several factors, which have been investigated in various in vitro and ex vivo models. These models often utilize fecal cultures from equol-producing individuals or engineered bacterial strains. nih.govresearchgate.net
One of the critical factors is the availability of the substrate, daidzein. nih.gov The form in which daidzein is consumed, for instance, as the glycoside daidzin, requires an initial hydrolysis step by bacterial β-glucosidases to release the aglycone daidzein before conversion to (S)-equol can commence. nih.gov
The composition of the surrounding microbial community can also impact the efficiency of (S)-equol production. The presence of other bacteria can either enhance or inhibit the activity of equol-producing species through metabolic cross-feeding or competition for substrates. Furthermore, environmental conditions within the gut, such as pH and the availability of cofactors like NADH and NADPH, are crucial for the optimal functioning of the reductase enzymes involved in the conversion pathway. acs.orgnih.gov For instance, the enzymes daidzein reductase and dihydrodaidzein reductase are NADPH-dependent. nih.gov
Studies using engineered Escherichia coli have demonstrated that the expression levels of the four key enzymes (DZNR, DDRC, DHDR, and THDR) can be modulated to optimize the production of (S)-equol. acs.org These in vitro systems provide a controlled environment to study the kinetics and limiting steps of the biosynthetic pathway.
Comparative Analysis of Metabolic Fates and Pathways in Preclinical Biological Systems
In preclinical animal models, such as rats, the metabolism of (S)-equol has been investigated to understand its pharmacokinetic profile. acs.org Following its production in the gut, (S)-equol is absorbed and undergoes phase II metabolism, primarily in the liver and intestinal wall, to form glucuronide and sulfate conjugates. nih.gov These conjugated forms are the predominant circulating metabolites in the bloodstream. nih.gov
A comparative pharmacokinetic study in ovariectomized rats examined the differences between dietary administration of racemic equol versus the intestinal production of (S)-equol from dietary daidzein. acs.org The study found that dietary equol resulted in higher maximum plasma concentrations of equol metabolites compared to equol produced from daidzein. acs.org The appearance of equol metabolites in plasma was delayed when daidzein was the precursor, reflecting the time required for intestinal bacterial conversion. acs.org
In a study using a chemically induced mammary cancer model in animals, the chemopreventive effects of both S-(-)equol and R-(+)equol were evaluated. oup.com The study found that while S-(-)equol did not show a chemopreventive effect in this particular model, R-(+)equol significantly reduced the number of palpable tumors. oup.com This highlights the different biological activities of the two enantiomers. The plasma concentrations of both unconjugated and total (conjugated and unconjugated) equol were measured, confirming their systemic absorption after dietary administration. oup.com
The bioavailability and elimination of (S)-equol are also key aspects of its metabolic fate. In humans, the fractional elimination of (S)-equol in urine is significantly higher than that of its precursor daidzein, indicating efficient renal excretion. nih.gov The high bioavailability of equol compared to daidzein is attributed to its lack of further significant biotransformation other than phase II conjugation.
Chemical Synthesis and Derivatization Strategies for S 4 ,7 Dimethyl Equol
Stereoselective and Enantioselective Synthetic Routes
The synthesis of enantiomerically pure (S)-Equol, often proceeding through intermediates like (S)-4',7-Dimethyl Equol (B1671563), is a key objective due to the differential biological activity of the equol enantiomers. nih.govwikipedia.org While chemical synthesis typically produces a racemic mixture of (R)- and (S)-equol that requires subsequent separation, modern methods aim to control the stereochemistry during the synthesis itself. nih.govosu.edu
One prominent enantioselective strategy involves the asymmetric hydrogenation of a chromene intermediate derived from daidzein (B1669772). nih.govnih.gov In this approach, the native hydroxyl groups of daidzein are first protected, for instance, by methylation to form the dimethyl ether. Subsequent reduction and elimination reactions generate a 3,4-chromene structure. The critical step is the stereoselective hydrogenation of this double bond using specific chiral iridium-based catalysts, which directs the formation of the (S)-configuration at the C-3 position. nih.govnih.gov After the chiral center is established, the methyl protecting groups are removed to yield the final (S)-Equol product. nih.gov
Alternative synthetic strategies have also been explored, including methods utilizing Evans-alkylation and intramolecular etherification to construct the chromane (B1220400) ring system asymmetrically. google.com Another approach involves the deracemization of 3-arylcoumarins using chiral phosphoric acids to achieve high enantioselectivity. rsc.org
In contrast to multi-step chemical syntheses, biocatalytic routes offer a direct method for producing (S)-Equol. Specific intestinal bacteria and genetically engineered microorganisms, such as Escherichia coli, can convert daidzein directly into (S)-Equol with high enantioselectivity. frontiersin.orgmdpi.comresearchgate.net These biological systems utilize a series of reductase enzymes to perform the conversion, bypassing the need for protecting groups and chiral catalysts. frontiersin.orgnih.gov
Development of Novel Methodologies for Enhanced Synthetic Yield and Purity
Biocatalytic methods have also seen substantial development to enhance production efficiency. The engineering of recombinant E. coli strains expressing the necessary reductase enzymes from bacteria like Slackia isoflavoniconvertens has enabled high-yield production under aerobic conditions, which is more convenient for industrial scale-up than processes requiring strict anaerobic bacteria. frontiersin.orgresearchgate.net Optimization of reaction conditions and rational site-directed mutagenesis of key enzymes, such as dihydrodaidzein (B191008) reductase (DHDR), have further boosted productivity. researchgate.net For example, introducing a specific mutation (P212A) into DHDR increased the (S)-equol productivity from 59.0 mg/L/h to 69.8 mg/L/h in a whole-cell reaction system. researchgate.net These recombinant systems have achieved high conversion rates, transforming 1 mM of daidzein to (S)-Equol with an 85% yield. researchgate.net
| Synthetic Method | Key Step / Organism | Intermediate/Precursor | Yield | Enantiomeric Purity/Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium Catalyst | Protected Daidzein (e.g., Dimethyl ether) | Not specified | >99.5% ee | nih.gov |
| Catalytic Enantioselective Synthesis | Multi-step (6 steps) | Commercial starting materials | 48.4% overall | >98% ee | researchgate.net |
| Recombinant Whole-Cell Biocatalysis | Engineered E. coli | Daidzein (1 mM) | 85% | >99% (S)-Equol | researchgate.net |
| Recombinant Whole-Cell Biocatalysis (Optimized) | Engineered E. coli (DHDR P212A mutant) | Daidzein | Productivity increased to 69.8 mg/L/h | >99% enantioselectivity for (3S,4R)-tetrahydrodaidzein | researchgate.net |
Design and Synthesis of Structurally Modified Analogues for Structure-Activity Relationship Studies
The synthetic frameworks developed for (S)-Equol production are valuable platforms for generating structurally modified analogues to investigate structure-activity relationships (SAR). mdpi.com By altering the substitution patterns on the aromatic rings or modifying the core chromane structure, researchers can probe the features essential for biological activity, such as binding affinity to estrogen receptors (ERα and ERβ). mdpi.comnih.gov
One area of focus has been the synthesis of hydroxylated equol analogues. Using biocatalytic systems, where monooxygenases are introduced alongside equol-producing enzymes, novel derivatives such as 6-hydroxy-(S)-equol have been synthesized in a one-pot reaction from daidzein. frontiersin.org SAR studies on these compounds revealed that the introduction of additional hydroxyl groups, particularly to form a catechol moiety, can enhance antioxidant activity. frontiersin.org
Another class of synthetic analogues is the aza-equols, where the oxygen atom in the chromane ring is replaced by a nitrogen atom, forming a tetrahydroquinoline core. nih.gov The synthesis of these 3-aryl-tetrahydroquinolines has produced compounds with interesting pharmacological profiles. nih.gov For example, certain aza-equol derivatives were found to be antagonists for ERα while acting as agonists for ERβ, demonstrating receptor selectivity that differs from the parent compound. nih.gov These findings underscore the principle that even small structural changes, such as replacing a single heteroatom, can significantly alter the biological properties of the molecule. nih.govnih.gov
| Analogue Class | Specific Compound Example | Synthetic Strategy | Key Finding from SAR Studies | Reference |
|---|---|---|---|---|
| Hydroxy-equols | 6-hydroxy-(S)-equol | Enzymatic (reductases and monooxygenase) | Compounds with a catechol moiety showed superior radical scavenging activity. | frontiersin.org |
| Hydroxy-equols | 3'-hydroxy-(S)-equol (3'HE) | Enzymatic, from 3'-hydroxydaidzein | Showed superior antioxidant activity compared to its isoflavone (B191592) precursor. | frontiersin.org |
| Aza-equols | 3-Aryl-tetrahydroquinolines (e.g., Compound 8c) | Chemical Synthesis | Acted as an ERα antagonist and ERβ agonist, showing dual actions and receptor selectivity. | nih.gov |
| Isoflavanes | 7-hydroxyisoflavanes | Chemical Synthesis / Metabolism | The isoflavan (B600510) structure itself, compared to the isoflavone, can lead to higher antioxidant activity. | researchgate.net |
Molecular Mechanisms of Action and Receptor Interactions of S 4 ,7 Dimethyl Equol
Estrogen Receptor Subtype (ERα and ERβ) Binding Affinity and Selectivity
(S)-equol demonstrates a notable binding affinity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ), with a pronounced selectivity for ERβ. nih.govtocris.com This preferential binding to ERβ categorizes it as a selective estrogen receptor modulator (SERM). nih.gov The affinity of (S)-equol for ERβ is comparable to that of genistein, another well-known phytoestrogen. nih.gov It is important to note that the methylation at the 4' and 7 positions in (S)-4',7-Dimethyl Equol (B1671563) could potentially alter these binding affinities, a subject that warrants further specific investigation.
Quantitative studies have established the binding affinities of (S)-equol for both ER subtypes. In competitive binding assays, (S)-equol shows a high affinity for ERβ. nih.govmedchemexpress.com The dissociation constant (Ki) is a key parameter in these analyses, indicating the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.
Table 1: Binding Affinity of (S)-Equol for Estrogen Receptor Subtypes
| Compound | Receptor | Ki (nM) | Selectivity (β/α) | Reference |
|---|---|---|---|---|
| (S)-Equol | ERα | 6.41 | 13-fold for ERβ | nih.govmedchemexpress.com |
| ERβ | 0.73 - 16 | nih.govmedchemexpress.com | ||
| Genistein | ERα | ~107.2 | 16-fold for ERβ | nih.gov |
| ERβ | 6.7 | nih.gov |
The data clearly indicates that (S)-equol has a significantly stronger interaction with ERβ than with ERα. nih.govmedchemexpress.com This selectivity is a crucial aspect of its biological activity. nih.gov
The binding of (S)-equol to estrogen receptors initiates a cascade of events leading to the regulation of gene expression. Studies using reporter gene assays have shown that (S)-equol can induce transcription mediated by both ERα and ERβ. caymanchem.com The half-maximal effective concentrations (EC50) for transcriptional activation have been reported to be 85 nM for ERα and 65 nM for ERβ in HEC-1 cells. caymanchem.com
Interestingly, the transcriptional activation profile of (S)-equol can vary depending on the cellular context. For instance, in HepG2 cells, (S)-equol induces a higher level of ERα-mediated transcriptional activation compared to its enantiomer, R-equol. mdpi.com In contrast, in HeLa cells, R-equol appears to induce a stronger ERβ transcriptional activation than (S)-equol. mdpi.com These differences may be attributed to the differential expression of co-regulatory proteins in various cell types, which in turn influences the transcriptional activity of the ligand-receptor complex.
Exploration of Non-Genomic Signaling Pathways and Intracellular Molecular Crosstalk
Beyond the classical genomic pathway that involves nuclear receptors, (S)-equol is also known to activate rapid, non-genomic signaling cascades. These pathways are often initiated by membrane-associated estrogen receptors. One such receptor is the G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30. nih.gov
In astrocytes, the effects of (S)-equol on cell proliferation and migration are mediated through the GPR30 signaling pathway. nih.gov Activation of GPR30 by (S)-equol can lead to the phosphorylation of extracellular-signal-regulated kinase 1/2 (ERK1/2). nih.gov Furthermore, in human endothelial cells, (S)-equol has been shown to activate eNOS through a pathway involving GPR30, transactivation of the epidermal growth factor receptor (EGFR), and subsequent activation of the PI3K/Akt and ERK1/2 pathways. ahajournals.org In streptozotocin-induced diabetic rats, (S)-equol was found to protect against osteoporosis by activating the PI3K/Akt signaling pathway via ERβ. frontiersin.org
Modulation of Gene Expression and Associated Cellular Pathways in Mechanistic in vitro Models
The interaction of (S)-equol with its target receptors leads to the modulation of a wide array of genes and cellular pathways. These effects have been observed in various in vitro models, highlighting its potential influence on cellular processes such as cell growth, apoptosis, and differentiation.
In the context of cancer, (S)-equol has been shown to influence the expression of genes involved in cell cycle control and apoptosis. In PC3 human prostate cancer cells, it causes cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1, while upregulating the CDK inhibitors p21 and p27. medchemexpress.com It also induces apoptosis by increasing the expression of Fas ligand (FasL) and the pro-apoptotic protein Bim. medchemexpress.com Additionally, studies have shown that (S)-equol can epigenetically modulate the expression of the tumor suppressor genes BRCA1 and BRCA2 in breast cancer cell lines, leading to an increase in their protein expression. cambridge.org In other studies, equol has been implicated in the upregulation of the oncogene c-Myc. nih.gov
In adipogenesis, (S)-equol has been demonstrated to inhibit the differentiation of 3T3-L1 preadipocytes. researchgate.net This is achieved by reducing the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net
Structural Analysis of Ligand-Receptor Complexes (e.g., Computational Modeling, Crystallography, Cryo-EM)
To date, there are no publicly available crystal or cryo-EM structures of (S)-4',7-Dimethyl Equol in complex with either ERα or ERβ. However, computational modeling and docking studies of related compounds have provided insights into the potential binding modes.
A study on isoflavonoid (B1168493) analogs, including equol and dehydroequol, used docking simulations to understand their interaction with the active sites of ERα and ERβ. jst.go.jp These studies help to rationalize the observed binding affinities and selectivities. The structural basis for the preferential binding of (S)-equol to ERβ lies in the specific amino acid residues within the ligand-binding pocket of the receptor, which can form more favorable interactions with the (S)-enantiomer. The addition of methyl groups at the 4' and 7' positions of the equol structure would likely influence its orientation and interactions within the binding pocket, a hypothesis that could be explored through further computational modeling specific to this compound.
Structure Activity Relationship Sar Studies of S 4 ,7 Dimethyl Equol
Impact of Stereochemical and Substituent Modifications on Receptor Binding and Activation
The biological activity of equol (B1671563) is significantly influenced by its stereochemistry and the presence of substituents on its core structure.
(S)-Equol versus (R)-Equol: Equol possesses a chiral center at the C3 position, leading to two enantiomers: (S)-equol and (R)-equol. Research has consistently demonstrated that these enantiomers have distinct binding affinities and preferences for the two main estrogen receptor subtypes, ERα and ERβ. (S)-equol, the enantiomer produced by human intestinal microflora from daidzein (B1669772), exhibits a significantly higher binding affinity for ERβ. nih.govnih.gov In contrast, (R)-equol binds more weakly to both receptors but shows a slight preference for ERα. nih.govnih.gov This stereoselectivity is a key determinant of their different biological effects.
The conversion of daidzein to (S)-equol by gut microbiota is a critical step that enhances estrogenic activity, as (S)-equol has a much higher affinity for estrogen receptors than its precursor. nih.gov
Impact of Methylation: The methylation of the hydroxyl groups at the 4' and 7 positions to form (S)-4',7-DIMETHYL EQUOL is expected to have a profound impact on its receptor binding and activation. The phenolic hydroxyl groups are well-established as critical for high-affinity binding to estrogen receptors. These hydroxyls act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the ligand-binding pocket of the ER.
Specifically, the 7-hydroxyl group of equol is analogous to the 3-hydroxyl group of estradiol (B170435), which is essential for estrogenic activity. The 4'-hydroxyl group corresponds to the 17β-hydroxyl group of estradiol, also a key contributor to binding affinity. Therefore, the methylation of these groups in this compound would block these vital hydrogen bonding interactions, which would likely lead to a significant reduction in binding affinity for both ERα and ERβ compared to (S)-equol. This is supported by the observation that methylated isoflavone (B191592) precursors of equol, such as formononetin (B1673546) and biochanin A, have very low binding affinities for estrogen receptors.
| Compound | Estrogen Receptor α (ERα) Affinity | Estrogen Receptor β (ERβ) Affinity | Receptor Preference |
|---|---|---|---|
| (S)-Equol | Moderate | High | ERβ |
| (R)-Equol | Low | Low | Slightly ERα |
| Daidzein | Low | Low | - |
| This compound (Predicted) | Very Low | Very Low | - |
Elucidation of Key Pharmacophoric Elements for Biological Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For equol and its derivatives to bind to estrogen receptors, several key pharmacophoric elements are essential.
The fundamental pharmacophore for estrogenic activity includes:
A phenolic ring: This feature is crucial for mimicking the A-ring of estradiol and engaging in a key hydrogen bond with a conserved arginine residue (Arg394 in ERα) and glutamic acid residue (Glu353 in ERα) in the receptor's ligand-binding domain.
A second hydrogen bond donor/acceptor group: This is typically a hydroxyl group located at an appropriate distance from the phenolic ring, corresponding to the 17β-hydroxyl of estradiol.
A hydrophobic core: The steroid-like scaffold of the molecule must fit within the hydrophobic ligand-binding pocket of the estrogen receptor.
In (S)-equol, the 7-hydroxyl group on the chroman ring serves as the critical phenolic moiety, while the 4'-hydroxyl group on the phenyl ring acts as the second essential hydrogen bonding feature. The non-planar structure of equol allows it to adopt a conformation that fits within the receptor pocket. nih.gov
Application of Computational Chemistry and Chemoinformatics in SAR Prediction and Modeling
Computational chemistry and chemoinformatics are powerful tools for predicting the SAR of compounds like this compound, especially when experimental data is scarce. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide valuable insights.
Molecular Docking: Molecular docking simulations can be used to predict the binding orientation and affinity of a ligand to its target receptor. umpr.ac.idresearchgate.net In the case of this compound, docking studies with the crystal structures of ERα and ERβ would likely show a significant decrease in binding energy compared to (S)-equol. These simulations would visually demonstrate the loss of the critical hydrogen bonds between the methylated hydroxyl groups and the key amino acid residues in the receptor's active site. Such in silico studies have been applied to various isoflavonoids to predict their binding to estrogen receptors and other targets. nih.govresearchgate.net
Preclinical Research Models and Mechanistic Investigations of S 4 ,7 Dimethyl Equol
In Vitro Cellular Models for Mechanistic Elucidation
No studies were found that describe the selection and characterization of specific cell lines used to investigate the mechanisms of (S)-4',7-DIMETHYL EQUOL (B1671563). Consequently, there is no available information on its effects on cellular responses, signaling cascades, or any identified molecular endpoints.
Development of Co-culture and Microbiome-Related Model Systems for Biotransformation and Interaction Studies
There is no available research on the biotransformation of (S)-4',7-DIMETHYL EQUOL or its interactions within co-culture or microbiome-related models. The metabolism and potential production of this specific compound by gut microbiota have not been described.
While related compounds such as the soy isoflavone (B191592) metabolite (S)-Equol are extensively studied, information on this particular dimethylated derivative is absent. A single reference from 1975 mentions the synthesis of a related but distinct racemic compound, (+-)-O-DIMETHYL-EQUOL, but this does not provide the specific data required for the requested analysis of the this compound enantiomer.
Given the absence of published data, it is not possible to construct the detailed, scientifically accurate article as requested. The compound may be a novel chemical entity with research that is not yet public, proprietary, or it may be known under a different nomenclature not accessible through standard searches.
Advanced Analytical and Characterization Methodologies for S 4 ,7 Dimethyl Equol Research
Chromatographic Techniques for Separation, Quantification, and Purification
Chromatography is a cornerstone for the analysis of (S)-4',7-Dimethyl Equol (B1671563), enabling its isolation and measurement in various matrices.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of isoflavones and their metabolites, including (S)-4',7-Dimethyl Equol. mdpi.comjfda-online.com The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govosu.edu
Different detection methods can be coupled with HPLC to enhance sensitivity and selectivity:
UV/Visible (UV/Vis) and Photodiode Array (PDA) Detection: this compound possesses chromophores that absorb ultraviolet light, allowing for its detection and quantification. nih.govosu.edu A PDA detector provides spectral information, which can aid in peak identification and purity assessment. jst.go.jp Detection is often performed at a wavelength of 280 nm. nih.gov
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be utilized, as some isoflavone (B191592) derivatives exhibit natural fluorescence or can be derivatized with fluorescent tags.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of sensitivity and selectivity, which is discussed in detail in section 7.2.
Chiral HPLC methods have been developed to separate the enantiomers of equol, often employing chiral stationary phases like cyclodextrin-based columns. osu.eduresearchgate.net This is critical as the biological activity of equol and its derivatives can be stereospecific. wikipedia.org
Table 1: Exemplary HPLC Methods for Isoflavone Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | TSKgel ODS100V reversed-phase (5 μm, 250 × 4.6 mm i.d.) nih.gov | Luna Silica (4.6 mm x 150 mm, 3 µm) osu.edu | Chiral-AGP LC analytic column (100 mm × 2.0 mm, 5-μm) nih.gov |
| Mobile Phase | Isocratic: 45% water:acetic acid (98:2, v/v) in methanol (B129727) nih.gov | Gradient: 1/99 to 4.3/96.7 MtBE:hexane over 49.5 min osu.edu | Isocratic: isopropanol/water (10/90, vol:vol) nih.gov |
| Flow Rate | 1 mL/min nih.gov | 1 mL/min osu.edu | 200 μL/min nih.gov |
| Detection | UV at 280 nm nih.gov | HPLC-MS (APcI) osu.edu | ESI-MS/MS nih.gov |
| Temperature | 40°C nih.gov | 25°C osu.edu | 25°C nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of isoflavones, though it typically requires a derivatization step to increase the volatility and thermal stability of the analytes. mdpi.comuab.edu For this compound, this would involve converting the hydroxyl groups to more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) derivatives. uab.edunih.gov
The derivatized sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. GC-MS offers high resolution and sensitivity, making it suitable for trace analysis. nih.gov
Mass Spectrometry for Structural Elucidation, Metabolite Profiling, and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing detailed information on its structure, metabolites, and concentration in biological samples. mdpi.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and its related compounds in complex biological matrices like plasma and urine. nih.govmedrxiv.orgnih.gov This technique offers exceptional sensitivity and specificity. mdpi.com
In a typical LC-MS/MS workflow:
The sample is first separated by HPLC.
The eluent is introduced into the mass spectrometer, where the molecules are ionized.
A specific precursor ion (the molecular ion of the analyte) is selected.
The precursor ion is fragmented, and the resulting product ions are detected.
This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even at very low concentrations. nih.govmedrxiv.org For instance, the dansylated derivatives of equol have been monitored by the transition of the positively charged molecular ion at m/z 709 to a product ion at m/z 170, resulting from the cleavage of the dansyl group. nih.gov
LC-MS/MS is also crucial for metabolite profiling, enabling the identification of conjugated metabolites such as glucuronides and sulfates of equol. researchgate.netnih.gov
Advanced Ionization Techniques and High-Resolution Mass Spectrometry
Advanced ionization techniques and high-resolution mass spectrometry (HRMS) provide further insights into the chemical nature of this compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for LC-MS analysis of polar molecules like isoflavones. nih.govpnnl.gov It typically produces protonated [M+H]+ or deprotonated [M-H]- molecular ions with minimal fragmentation, which is ideal for molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique suitable for less polar molecules and can be used as an alternative to ESI. osu.edu
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy, allowing for the determination of the elemental composition of an unknown compound. pnnl.govrsc.org This is invaluable for structural elucidation and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).
Spectroscopic Methods for Conformational, Purity, and Interaction Studies
Spectroscopic techniques are vital for confirming the structure, assessing the purity, and studying the molecular interactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of organic molecules. nih.govnih.gov ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its connectivity and stereochemistry.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the stereochemistry of chiral molecules. nih.govosu.edu By measuring the differential absorption of left- and right-circularly polarized light, the absolute configuration of a chiral center can be assigned. This is particularly important for distinguishing between the (S) and (R) enantiomers of equol and its derivatives.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy is used to study its electronic transitions. mdpi.com These techniques are often used for routine characterization and purity assessment.
Table 2: Summary of Analytical Techniques and Their Applications for this compound Research
| Technique | Application | Key Information Provided |
| HPLC-UV/PDA | Separation, Quantification, Purity Assessment | Retention time, quantitative data, UV spectrum nih.govosu.edu |
| GC-MS | Analysis of volatile derivatives | Separation of volatile compounds, mass spectrum for identification mdpi.comnih.gov |
| LC-MS/MS | Quantification, Metabolite Profiling | High sensitivity and selectivity, structural information from fragmentation nih.govmedrxiv.orgnih.gov |
| HRMS | Structural Elucidation | Accurate mass for elemental composition determination pnnl.govrsc.org |
| NMR | Structural Elucidation | Detailed structural information, stereochemistry nih.govnih.gov |
| CD Spectroscopy | Stereochemical Analysis | Absolute configuration of chiral centers nih.govosu.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.
For the structural assignment of this compound, a suite of NMR experiments is employed. rsc.org 1D spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information on the types and number of hydrogen and carbon atoms present. In ¹H NMR, the introduction of methyl groups at the 4' and 7 positions, replacing the hydroxyl protons of equol, results in the appearance of two new singlet signals, typically in the range of 3.5–4.0 δ. libretexts.org These signals are characteristic of methoxy (B1213986) group protons. mdpi.com Concurrently, the aromatic protons adjacent to these newly methylated positions experience a downfield shift of up to 0.59 ppm due to the electronic effects of sulfation, a similar chemical modification, suggesting a comparable effect for methylation. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbons of the two new methoxy groups would be expected to produce signals around 55-57 ppm. mdpi.com The aromatic carbons (C-4' and C-7) directly bonded to the new O-methyl groups will also show a characteristic shift compared to the parent equol molecule.
Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the molecule's rings and aliphatic chain. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift. rsc.org
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly vital for identifying the placement of the methyl groups. For instance, an HMBC correlation between the protons of a methoxy group and the aromatic carbon at either the C-7 or C-4' position provides definitive proof of its location. rsc.org
The following table illustrates the type of data obtained from NMR analysis for the structural confirmation of isoflavan (B600510) derivatives like this compound.
Table 1: Representative NMR Data for Structural Elucidation
| Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Number and environment of protons | Identifies aromatic, aliphatic, and crucial methoxy group protons. |
| ¹³C NMR | Number and environment of carbons | Identifies all carbon signals, including those of the new methyl groups. |
| COSY | H-H correlations (through-bond) | Maps proton connectivity within the chroman and phenyl rings. |
| HSQC | Direct C-H correlations | Assigns carbon signals based on their attached protons. |
| HMBC | Long-range C-H correlations | Confirms the position of the methyl groups by showing correlation to C-7 and C-4'. |
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a critical technique for confirming the absolute configuration of chiral molecules. creative-proteomics.com Since this compound possesses a single stereocenter at the C-3 position, CD spectroscopy is the definitive method to verify that the compound has the desired (S)-enantiomeric form. Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. byjus.com
The analysis involves measuring the differential absorption of left and right circularly polarized light over a range of wavelengths, typically in the UV region (190–320 nm). plos.org The resulting spectrum for a chiral molecule will show positive or negative peaks, known as Cotton effects, which are characteristic of its specific three-dimensional structure. acs.org
The dissymmetry factor (g), which relates the circular dichroism (Δε) to the total absorbance (ε), provides a quantitative measure of the chiroptical activity and can be used to assess enantiomeric purity. acs.org
Table 2: Application of Circular Dichroism Spectroscopy
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Wavelength Range | Typically 190-320 nm for aromatic compounds. plos.org | Captures the electronic transitions of the phenyl and chroman ring systems. |
| Cotton Effects | Positive or negative bands in the CD spectrum. | The sign and position of these bands are characteristic of the (S)-configuration at the C-3 stereocenter. |
| Zero-Crossing Points | Wavelengths where the CD signal is zero. | Serve as key markers for comparing the spectra of the derivative and the parent compound. |
| Dissymmetry Factor (g) | Ratio of differential absorption to total absorption (g = Δε/ε). acs.org | Quantifies the molecular chirality and can be used to confirm enantiomeric excess. |
Bioanalytical Method Validation and Quality Control in Research Applications
For the application of this compound in research, particularly in studies involving biological matrices like plasma or urine, a rigorously validated bioanalytical method is essential to ensure the reliability and reproducibility of the quantitative data. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for this purpose due to its high sensitivity and selectivity. nih.govmdpi.com Method validation is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). researchgate.net
The validation process demonstrates that the analytical method is suitable for its intended purpose by assessing several key performance characteristics. researchgate.netnih.gov
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites.
Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels.
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated as both intra-assay (within a single analytical run) and inter-assay (between different runs) precision.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with a correlation coefficient (r²) greater than 0.99 is typically required. nih.govmdpi.com
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. mdpi.com
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage).
Quality control (QC) samples are prepared at low, medium, and high concentrations and are analyzed with every batch of study samples to monitor the ongoing performance of the method and ensure the validity of the results.
Table 3: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures the signal is from the analyte of interest only. |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at LOQ). | Confirms the measured value is correct. |
| Precision | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ). | Demonstrates the reproducibility of the method. |
| Linearity (r²) | ≥0.99 | Establishes a reliable concentration-response relationship. |
| Recovery | Consistent, precise, and reproducible. | Ensures the extraction process is efficient and reliable. |
| Stability | Analyte concentration within ±15% of the baseline concentration. | Confirms the analyte does not degrade during sample handling and storage. |
Emerging Research Areas and Future Perspectives for S 4 ,7 Dimethyl Equol Studies
Integration with Systems Biology and Multi-Omics Approaches
The complexity of biological systems, which function through intricate networks of molecules, necessitates a holistic research approach. frontiersin.org Future investigations into (S)-4',7-DIMETHYL EQUOL (B1671563) will increasingly move beyond single-target analyses to embrace systems biology. By integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of the compound's biological effects. frontiersin.orgstanford.edu
This integrated approach can reveal how (S)-4',7-DIMETHYL EQUOL influences entire pathways and cellular networks rather than just individual proteins. For instance, an integrated transcriptomic and metabolomic study on estrogen demonstrated its ability to suppress liver cancer cell growth by altering metabolism, a methodology that could be applied to this compound. researchgate.net Such analyses can identify key genes and metabolites within a gene-metabolite interaction network, offering a deeper understanding of the compound's systemic impact. researchgate.net
The use of graphical models and network analysis will be particularly useful for visualizing and interpreting the high-dimensional data generated from multi-omics assays. biorxiv.org This can help identify novel biomarkers and previously unanticipated mechanisms of action, as has been proposed for other polyphenols. researchgate.net A significant challenge in multi-omics integration is handling missing data; however, recent advances in artificial intelligence and statistical learning are providing robust solutions to this issue. frontiersin.org
Identification of Novel Molecular Targets Beyond Estrogen Receptors
While the parent compound equol is known for its interaction with estrogen receptors (ERs), particularly ERβ, emerging evidence suggests its activity extends to a variety of other molecular targets. oup.commdpi.comfrontiersin.org A crucial future direction for this compound research is the systematic identification of these non-estrogenic targets to fully comprehend its pharmacological profile.
Studies on (S)-equol have revealed interactions with several key signaling molecules and pathways that are likely relevant for its dimethylated analogue. One prominent alternative target is the G protein-coupled estrogen receptor (GPER), also known as GPR30. annualreviews.orgnih.gov Activation of GPER signaling by (S)-equol has been shown to influence cell proliferation and migration in astrocytes. annualreviews.orgnih.gov Furthermore, research indicates that (S)-equol can modulate critical intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are central to cell survival, inflammation, and bone metabolism. frontiersin.orgnih.govnih.gov Other identified targets for equol and its derivatives include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
The following table summarizes known non-ER targets and pathways modulated by the related compound (S)-equol, which represent promising areas for future investigation for this compound.
| Target/Pathway | Observed Effect of (S)-Equol | Potential Implication | Supporting Evidence |
| GPER (GPR30) | Induces cell proliferation and migration in astrocytes; promotes insulin (B600854) secretion. | Neuro-regulatory effects, metabolic regulation. | annualreviews.org, nih.gov |
| PI3K/Akt Pathway | Activates pathway to promote bone formation and cell survival; involved in nitric oxide release. | Osteoporosis prevention, cardiovascular health. | nih.gov, oup.com, frontiersin.org |
| NF-κB Pathway | Inhibits the pro-inflammatory transcription factor. | Anti-inflammatory effects. | nih.gov |
| COX-2 & iNOS | In silico models show high binding affinity, suggesting inhibition. | Anti-inflammatory and analgesic potential. | nih.gov |
| Androgen Receptor | Degradation mediated by S-phase kinase-associated protein 2 (SKAP2). | Potential role in androgen-dependent conditions. | encyclopedia.pub |
Future research should employ unbiased screening approaches to discover additional novel binding partners and signaling cascades affected by this compound.
Advancements in High-Throughput Screening Methodologies for Analogue Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comnih.gov This technology is essential for accelerating the discovery of new therapeutic agents. japsonline.com The application of HTS methodologies will be pivotal for exploring the therapeutic potential of this compound and for discovering novel, structurally related analogues with enhanced or more specific activities.
HTS can be employed in a target-based approach, screening a library of compounds for their ability to interact with a known molecular target, such as a specific receptor or enzyme. japsonline.com Alternatively, phenotypic screening can identify compounds that produce a desired effect in a cellular or organismal model, without a priori knowledge of the target. For this compound, HTS could be used to:
Screen for analogues with higher binding affinity to known targets like ERβ or GPER.
Identify analogues with improved selectivity for a particular target over others.
Discover compounds with entirely new biological activities.
The development of efficient synthesis platforms is crucial for generating the chemical libraries needed for HTS. Recent advancements include one-pot biocatalytic platforms that use engineered microorganisms to produce specific equol derivatives, which could be adapted for synthesizing a diverse range of this compound analogues. frontiersin.org Combining these synthesis methods with HTS creates a powerful engine for lead discovery, rapidly advancing compounds from initial "hits" to optimized drug candidates. bmglabtech.com
Innovations in in situ Characterization and Advanced Imaging Techniques for Biological Systems
Understanding where a compound acts within a complex biological system is as important as knowing what it does. Innovations in advanced imaging and in situ characterization techniques offer powerful tools to visualize the distribution, target engagement, and downstream effects of this compound directly within tissues and cells.
Techniques like mass spectrometry imaging (MSI) can provide detailed spatial distribution maps of metabolites and drugs within a tissue sample, allowing researchers to see where this compound or its metabolites accumulate. tum.de This can help correlate the compound's location with specific physiological or pathological features.
Furthermore, advanced microscopy and in situ hybridization can be used to observe the functional consequences of the compound's presence. For example, studies on related estrogens have used in situ hybridization to quantify changes in the expression of specific genes (e.g., progesterone (B1679170) receptor) in response to treatment, providing a direct link between the compound and its effect on gene regulation within a specific cell type. nih.gov These imaging techniques can visualize changes in protein expression, cellular morphology (such as neuronal dendrite growth), and the activation of signaling pathways in their native context, providing a dynamic and spatially resolved picture of the compound's activity. nih.govnih.gov Applying these methods to this compound will be critical for validating findings from omics studies and for building a comprehensive understanding of its function in a physiological setting.
Q & A
Basic: How can researchers optimize regioselective synthesis of (S)-4',7-Dimethyl Equol using enzymatic methods?
Methodological Answer:
To achieve regioselective hydroxylation, use HpaB homologues (e.g., HpaBro-3) expressed in E. coli systems. Key steps:
- Clone HpaB homologues (e.g., HpaBro-3) with HpaC for co-expression in E. coli .
- Validate soluble protein expression via SDS-PAGE (target bands: ~50–60 kDa) .
- Perform whole-cell assays with (S)-equol as substrate; monitor product formation via HPLC (retention time: ~13.2 min for (S)-30-hydroxyequol) .
- Compare catalytic efficiency across homologues (HpaBro-3 yields 4.1 mM product from 10 mM substrate in 24 h, 17× higher than HpaBpa) .
Basic: What validated analytical methods ensure purity and enantiomeric integrity of this compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column with UV detection (λ = 280 nm). Calibrate with a standard curve (linear range: 36.3–8910 ng/mL; CV <10% at 330 ng/mL) .
- NMR Spectroscopy : Confirm regioselectivity via 1H/13C NMR (e.g., δ 7.0–6.5 ppm for aromatic protons, δ 3.8–3.5 ppm for methyl groups) .
- Chiral Chromatography : Measure specific rotation (α = -21.5° for (S)-enantiomer) and validate enantiopurity using chiral stationary phases .
Advanced: How do enantiomeric differences between (S)- and (R)-4',7-Dimethyl Equol influence ERβ binding and functional outcomes?
Methodological Answer:
- Binding Assays : Use competitive radioligand displacement (e.g., 3H-estradiol) to determine Ki values. (S)-enantiomer binds ERβ with Ki = 16 nM vs. 50 nM for ERα in (R)-enantiomer .
- Functional Studies : Transfect ERβ-specific luciferase reporters into cell lines (e.g., HEK293). Dose-response curves (1–100 nM) show (S)-enantiomer induces ERβ-mediated transcription 100× more potently than daidzein .
- In Vivo Models : Compare neuroinflammatory effects in LPS-challenged mice; (S)-enantiomer reduces IL-6/TNF-α by 40–50% via ERβ modulation .
Advanced: How to design experiments assessing this compound’s modulation of neuroinflammatory pathways?
Methodological Answer:
- Model Selection : Use LPS-induced depressive behavior in C57BL/6 mice (dose: 0.5 mg/kg LPS, i.p.) .
- Intervention : Administer this compound (10–50 mg/kg, oral) pre- and post-LPS exposure.
- Outcome Measures :
Data Contradiction: How to resolve discrepancies in equol production yields across microbial systems?
Methodological Answer:
- Source Variability : Screen fecal microbiota from high equol producers (log10[equol/daidzein] ≥ -1.75) .
- In Vitro Validation : Incubate donor microbiota with daidzein (50 µg/mL) for 48 h; monitor equol via HPLC (yield: 30.52 ± 1.53 µg/mL) .
- Stability Testing : Repeat assays over 3 weeks to confirm phenotype consistency .
- Method Adjustments : Optimize culture conditions (pH 6.8, anaerobic) and substrate concentration (10–20 mM) to match enzymatic efficiency in recombinant systems .
Advanced: What strategies mitigate oxidative degradation during this compound storage?
Methodological Answer:
- Storage Conditions : Use inert atmosphere (N2/Ar) at 2–8°C; avoid light exposure (λ <400 nm) .
- Stabilizers : Add 0.1% ascorbic acid to DMSO stock solutions; confirm stability via LC-MS over 30 days (degradation <5%) .
- Quality Control : Monitor pKa shifts (predicted 9.94 ± 0.40) and UV absorbance ratios (A250/A280 >1.2 indicates purity) .
Basic: How to quantify this compound in biological matrices with minimal interference?
Methodological Answer:
- Sample Prep : Acid-hydrolyze urine (pH 2.0, 90°C, 1 h) to release conjugated metabolites .
- SPE Cleanup : Use C18 cartridges; elute with methanol (recovery: 71.1–121.9%) .
- LC-MS/MS : MRM transitions m/z 243→148 (quantifier) and 243→133 (qualifier); LOD = 10 ng/mL .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
